molecular formula C23H25ClN4O2 B2728423 N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-33-6

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2728423
M. Wt: 424.93
InChI Key: NAZVYVGEEBQJAK-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Research by Werbel et al. (1986) has demonstrated that compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide show significant antimalarial potency against Plasmodium berghei in mice. This study indicates potential applications in malaria treatment, especially against resistant strains of the parasite (Werbel et al., 1986).

Synthesis of New Tetrahydroquinolines

Research by Al-Taifi et al. (2016) involves the synthesis of novel tetrahydroquinolines, closely related to the given compound, which could have implications in the development of new chemical entities for various therapeutic applications (Al-Taifi et al., 2016).

Dopamine Agonist Properties

A study by Jacob et al. (1981) on compounds structurally similar to the given chemical has revealed dopamine agonist properties, suggesting potential applications in neurological disorders or as targets for further pharmacological investigation (Jacob et al., 1981).

Anticancer Agents

Fang et al. (2016) have conducted research on compounds with a 2-oxoquinoline structure, similar to the compound , which exhibited notable antitumor activities against various cancer cell lines. This suggests the potential utility of such compounds in cancer treatment (Fang et al., 2016).

Orexin Receptor Antagonism

Research by Dugovic et al. (2009) on compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has explored their role in sleep-wake modulation, specifically through orexin receptor antagonism. This suggests possible applications in sleep disorders or neurological research (Dugovic et al., 2009).

Structure-Activity Relationship and Biological Potentials

Borik and Hussein (2021) have synthesized new quinazoline derivatives, closely related to the queried compound, and evaluated their biological potentials including antioxidant, antiulcer, and anti-inflammatory activities. This indicates a broad spectrum of potential therapeutic applications (Borik & Hussein, 2021).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-2-11-28-12-3-4-17-13-16(5-8-21(17)28)9-10-26-22(29)23(30)27-20-14-19(24)7-6-18(20)15-25/h5-8,13-14H,2-4,9-12H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZVYVGEEBQJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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